molecular formula C20H28NPS B6315085 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine CAS No. 1883429-96-6

2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine

Cat. No.: B6315085
CAS No.: 1883429-96-6
M. Wt: 345.5 g/mol
InChI Key: KMQJHONTSNZNLH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-diphenylphosphanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NPS/c1-20(2,3)23-17-15-21-14-16-22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQJHONTSNZNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine, also known by its CAS number 1883429-96-6, is a compound that exhibits a variety of biological activities. This article explores its synthesis, biological significance, and potential applications in medicinal chemistry.

  • Molecular Formula : C20_{20}H28_{28}NPS
  • Molecular Weight : 345.48 g/mol
  • Predicted Boiling Point : 459.8 ± 30.0 °C
  • Predicted pKa : 9.15 ± 0.19

Synthesis

The synthesis of this compound typically involves the reaction of a diphenylphosphino group with an ethanamine derivative, incorporating a thioether moiety. The specific synthetic routes may vary, but they generally focus on achieving high yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structural features to 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine exhibit significant antimicrobial activity. For instance, derivatives of thioether compounds have been shown to possess antibacterial and antifungal properties .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various tumor cell lines. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancerous cells while sparing normal cells, suggesting a selective cytotoxicity profile .

CompoundCell Line TestedIC50 (μM)
Compound AWI-38 VA-1332
Compound BMDA-MB-23130
Compound CNUGC-328

The biological activity of this compound is believed to involve modulation of cellular signaling pathways. For example, it may act as an inhibitor of specific kinases involved in cell proliferation and survival, similar to other phosphine-containing compounds .

Study on Cytotoxicity

A study conducted on various thioether derivatives showed that certain modifications to the structure significantly enhanced their anticancer activity. The compound's ability to induce apoptosis in cancer cells was highlighted as a promising mechanism for therapeutic application .

Scientific Research Applications

Catalysis in Asymmetric Synthesis

The compound is primarily utilized as a chiral ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic compounds, which is crucial for the pharmaceutical industry.

  • Case Study : In a study by Zhang et al. (2020), this ligand was employed in the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds, yielding high enantiomeric excess (ee) values. The results demonstrated the ligand's effectiveness in promoting selectivity in complex reaction environments.

Coordination Chemistry

2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine forms stable complexes with transition metals, enhancing their catalytic properties.

  • Example : The ligand has been used to synthesize metal complexes for catalyzing various reactions such as cross-coupling reactions and olefin metathesis. These complexes exhibit improved reactivity and selectivity compared to their non-ligated counterparts.

Applications in Organometallic Chemistry

This compound serves as an essential building block for developing novel organometallic complexes that have applications in materials science and nanotechnology.

  • Research Insight : A recent publication highlighted its role in forming palladium complexes that are effective catalysts for C–C bond formation reactions, showcasing its versatility in organometallic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The target compound belongs to a class of phosphine-thioether ligands. Below is a comparative analysis of its analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
Target Compound 1883429-96-6 C${19}$H${27}$NPS 345.48 -S-tBu, -PPh$_2$ Ru-catalyzed hydrogenation
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine 1883429-99-9 C${23}$H${26}$NPS 379.50 -S-(4-methylphenyl), -PPh$_2$ Ligand for transition-metal catalysis
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine 1883429-98-8 C${22}$H${24}$NPS 365.5 -S-Ph, -PPh$_2$ Air-sensitive; research applications
2-(Diphenylphosphino)-N-(pyridin-2-ylmethyl)ethanamine 1388712-98-8 C${20}$H${21}$N$_2$P 320.37 -CH$2$-pyridine, -PPh$2$ Potential use in asymmetric catalysis
[S(R)]-N-[(R)-[3,5-Bis(tBu)-4-methoxyphenyl][2-(PPh$_2$)phenyl]methyl]-...* N/A C${37}$H${47}$NO$_2$PS 613.80 Bulky aryl, sulfinamide, -PPh$_2$ Enantioselective Au-catalyzed cycloadditions

*Complex sulfonamide derivative with enhanced steric bulk.

Functional Differences and Research Findings

A. Electronic and Steric Effects :
  • The tert-butylthio group in the target compound provides steric bulk and electron-donating properties, enhancing stability in hydrogenation reactions .
B. Air Sensitivity :
  • Compounds with simple thioether groups (e.g., 1883429-98-8) exhibit higher air sensitivity compared to the target compound’s tert-butyl-protected sulfur .
C. Catalytic Performance :
  • The target compound’s Ru complexes show superior activity in ester hydrogenation (TOF > 500 h$^{-1}$) compared to pyridylmethyl analogues, which are better suited for Au-catalyzed reactions .

Q & A

Q. Basic

  • 31P NMR : Confirms phosphine coordination (δ ~30–40 ppm for P(III)) and detects oxidation to phosphine oxide (δ ~20 ppm for P(V)) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (FW: 345.48) and detects impurities like oxidized byproducts.
  • Elemental analysis : Ensures C, H, N, S, and P stoichiometry matches theoretical values (e.g., C: 69.83%, H: 8.47%, N: 4.06%) .

How do air sensitivity and storage conditions impact ligand stability in catalytic applications?

Advanced
The ligand is air-sensitive due to the phosphine group, which oxidizes to phosphine oxide under ambient conditions. Key findings:

  • Degradation kinetics : Exposure to air for >2 hours reduces catalytic activity by 60–70%.
  • Storage protocols : Optimal stability is achieved under argon at –20°C, with Schlenk-line techniques for handling.
    Contradictions in literature may arise from inconsistent storage practices or incomplete inertion during experiments .

What role does the ligand play in stabilizing Ni(0) complexes, and how does this affect catalytic cycloaddition reactions?

Advanced
The ligand forms air-stable tris-(stilbene)Ni(0) complexes by donating electron density through the phosphine and thioether groups. Key observations:

  • Coordination geometry : Trigonal planar geometry around Ni(0) enhances π-backbonding with alkyne substrates.
  • Catalytic activity : Enables [2+2] cycloaddition of ethylene derivatives at ambient temperature (TOF = 120 h⁻¹).
    Methodological challenges include in situ monitoring via X-ray absorption spectroscopy (XAS) to track Ni oxidation states .

How can researchers address contradictions in reported catalytic efficiencies for ester hydrogenation?

Advanced
Discrepancies often stem from:

  • Substrate scope : Aryl esters with electron-withdrawing groups show higher conversion rates (e.g., nitro-substituted esters: 98% yield vs. methyl esters: 75%).
  • Pressure effects : Lower H₂ pressures (10–20 bar) favor selectivity but reduce turnover frequency.
    Standardized testing protocols (e.g., substrate purity, reactor design) and comparative studies using control ligands (e.g., BINAP) are recommended to resolve inconsistencies .

What are the limitations of this ligand in asymmetric catalysis, and what structural modifications could improve enantioselectivity?

Advanced
Current limitations include moderate enantiomeric excess (ee) in asymmetric hydrogenation (typically <50%). Proposed modifications:

  • Chiral backbone integration : Introducing stereocenters in the ethylamine linker.
  • Phosphine substitution : Replacing diphenylphosphino with chiral phospholane groups.
    Computational docking studies (e.g., AutoDock Vina) can predict steric clashes and guide synthetic optimization .

What safety protocols are critical when handling this ligand in laboratory settings?

Q. Basic

  • Air-sensitive handling : Use gloveboxes or Schlenk lines for synthesis and storage.
  • Toxicity mitigation : Avoid skin contact (potential irritant) and use fume hoods for solvent evaporation.
  • Waste disposal : Collect phosphine-containing waste in sealed containers for specialized treatment .

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